molecular formula C8H14O4 B125988 Dimethyl adipate CAS No. 627-93-0

Dimethyl adipate

Cat. No.: B125988
CAS No.: 627-93-0
M. Wt: 174.19 g/mol
InChI Key: UDSFAEKRVUSQDD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dimethyl adipate (DMA) is an ester of adipic acid . It is primarily used as a plasticizer, a solvent for paint stripping and resins, and a pigment dispersant . The primary targets of DMA are therefore the materials it is applied to, such as plastics, paints, and pigments .

Mode of Action

As an ester, DMA reacts with acids to liberate heat along with alcohols and acids . This reaction can be vigorous with strong oxidizing acids, potentially igniting the reaction products . In the context of its use as a plasticizer and solvent, DMA likely interacts with its targets by modifying their physical properties, such as flexibility or solubility.

Biochemical Pathways

The synthesis of DMA can be achieved through the esterification of adipic acid with methanol . Less conventional routes include the hydroesterification of butadiene and the carbonylation of 1,4-dimethoxy-2-butene . It can also be synthesized from biomass-derived cyclopentanone (CPO) and dimethyl carbonate (DMC), which is considered a greener route than petroleum-based processes .

Result of Action

The primary result of DMA’s action in its typical uses is the modification of the physical properties of the target material. For example, as a plasticizer, DMA can increase the flexibility of plastics . As a solvent, it can dissolve paints and resins, aiding in their removal .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DMA. For instance, its reactivity with acids suggests that pH levels could impact its behavior . Additionally, its low water solubility suggests that it may be less effective in aqueous environments. Its volatility might also make it more mobile in the environment .

Preparation Methods

Dimethyl adipate can be synthesized through several methods:

Comparison with Similar Compounds

Dimethyl adipate can be compared with other similar compounds such as:

    Dimethyl Succinate: Both are esters used as solvents and plasticizers, but dimethyl succinate has a shorter carbon chain.

    Dimethyl Glutarate: Similar in use, but with a different carbon chain length and slightly different properties.

    Diethyl Adipate: Similar in structure but with ethyl groups instead of methyl groups, leading to different physical properties.

This compound is unique due to its specific balance of properties, making it particularly useful in the production of nylons and as a versatile solvent and plasticizer .

Properties

IUPAC Name

dimethyl hexanedioate
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InChI

InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3
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InChI Key

UDSFAEKRVUSQDD-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CCCCC(=O)OC
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Molecular Formula

C8H14O4
Record name DIMETHYL ADIPATE
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DSSTOX Substance ID

DTXSID8025096
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Molecular Weight

174.19 g/mol
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Physical Description

Dimethyl adipate is a colorless liquid. (USCG, 1999), Dry Powder; Liquid, Colorless liquid; [CAMEO] Colorless liquid; mp = 7-9 deg C; [MSDSonline], Liquid, Clear colourless liquid; Faint alcoholic aroma, Colorless liquid.
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Boiling Point

228.2 to 230 °F at 14 mmHg (USCG, 1999), 115 °C @ 13 mm Hg, 109.00 to 110.00 °C. @ 14.00 mm Hg, 228.2-230 °F at 14 mmHg
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Flash Point

225 °F (USCG, 1999), 107 °C, 225 °F
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Solubility

Sol in alc, ether, acetic acid, In water, 600 mg/l, temp not specified., Insoluble, Very slightly soluble in water, Soluble (in ethanol)
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Density

1.063 (USCG, 1999) - Denser than water; will sink, 1.0600 @ 20 °C/4 °C, 1.062-1.066 (20°), 1.063
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Color/Form

Liquid

CAS No.

627-93-0
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Melting Point

46.4 °F (USCG, 1999), 10.3 °C, 8 °C, 46.4 °F
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Synthesis routes and methods I

Procedure details

An adhesive as described in Example 2 was prepared except that 1.0 g. of PMDA, 1.5 g. of E/DMAEMA resin and an additional 4.75 g. of Piccoumaron® 410 HL were added.
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Synthesis routes and methods II

Procedure details

According to a process described in J. Org. Chem. 24, 261 (1959), methyl esters of carboxylic acid are obtained by the reaction of carboxylic acids with methanol in the presence of acetone dimethyl acetal, the dimethyl acetal acting as a hydrophilic agent and supplier of methanol. If adipic acid, methanol and acetone dimethyl acetal are reacted in a molar ratio of 4:5:8, a 94% yield of dimethyladipate is obtained. The economy of this procedure is impaired by the fact that the use of acetone dimethyl acetal increases the raw material costs, and the formation of acetone during the course of the reaction increases the amount of distillation required.
[Compound]
Name
dimethyl acetal
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Yield
94%

Synthesis routes and methods III

Procedure details

Adipic acid, obtainable as product of the oxidation of cyclohexanol/cyclohexanone by means of nitric acid, having a content of 4 ppm of nitrogen is esterified by means of an acidic ion exchanger as catalyst (Amberlite IR 120) and methanol to form dimethyl adipate. After complete esterification and removal of the ion exchanger and excess methanol, the ester is distilled (18 mbar, boiling point: 115° C.) and obtained in a purity of 99.98%. The nitrogen (N) content of the ester was 4 ppm. The dimethyl adipate is hydrogenated in the gas phase at 60 bar and 195-210° C. over a copper-comprising catalyst. The space velocity over the catalyst is 0.15 kg of ester feed/liter of catalyst per hour. The reactor is a shaft reactor preceded by a vaporizer in which the feed stream is vaporized at about 195° C. with the aid of a stream of hydrogen gas. The stream of hydrogen gas is composed of fresh gas (4.5 mol/mol of dimethyl adipate) and a recycle gas stream (about 80 mol of hydrogen/mol of feed stream). Downstream of the reactor, the gaseous mixture is cooled and liquid products are taken off. The gaseous output is recirculated by means of a recycle gas compressor. A small part of the gas stream is discharged as offgas. The dimethyl adipate conversion is about 99.9%. A little methanol was lost via the offgas stream. The collected outputs (about 30% by weight of methanol, about 68% by weight of 1,6-hexanediol, about 0.5% by weight of methyl 6-hydroxycaproate and 0.06% by weight of hexanediol ester of 6-hydroxycaproic acid, about 0.3% by weight of hexanol, 0.1% by weight of dimethyl adipate, balance in each case below 0.1% by weight) have an N content of 5 ppm and are worked up by distillation. Here, predominantly methanol is removed at temperatures at the bottom of up to 140° C. and pressures of from 1013 mbar absolute to 100 mbar over a period of one hour. The remaining bottoms (about 0.08% by weight of 1,6-hexanediol methyl adipate, 0.02% by weight of the di-1,6-hexanediol ester of adipic acid, 0.3% by weight of the 1,6-hexanediol ester of 6-hydroxycaproic acid) is fractionally distilled batchwise in a distillation column (1 m packed column, reflux ratio 5, no entry of air) at 100 mbar absolute and temperatures at the bottom of about 185° C. over a period of two hours. After removal of low boilers such as residual methanol and hexanol, 1,6-hexanediol is obtained in a distillation yield of about 90% with a purity of 99.9% and an N content of 1 ppm. The N content in the remaining bottom is 15 ppm.
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cyclohexanol cyclohexanone
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reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Then, 59.1 g (0.405 mole) of adipic acid, 43.7 g (0.405 mole) of adiponitrile and 26.8 g (0.154 mole) of dimethyl adipate were added to the liquid distillation residue and the resulting mixture was introduced into the autoclave mentioned above. Thereafter, reaction was carried out in the same manner as above. As a result of distillation, there were obtained 120.0 g (0.851 mole) of methyl cyanovalerate and 25.6 g (0.147 mole) of dimethyl adipate (Repeated Experiment 1). Subsequently, by the same procedure as above, the same amount of adipic acid as used in Repeated Experiment 1 and adiponitrile in an amount as shown in Table 3 were added to the liquid distillation residue obtained by distilling off methyl cyanovalerate and dimethyl adipate, and the reaction and distillation were repeated (Repeated Experiments 2-5). The results are shown in Table 3.
Quantity
59.1 g
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl adipate
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Dimethyl adipate
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Dimethyl adipate
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Dimethyl adipate
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Dimethyl adipate
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Dimethyl adipate
Customer
Q & A

Q1: What is dimethyl adipate and what is its molecular formula?

A1: this compound is a diester formed from adipic acid and methanol. Its molecular formula is C8H14O4.

Q2: What are the main methods for synthesizing this compound?

A2: this compound is primarily synthesized through the esterification of adipic acid with methanol. Various catalysts have been explored for this reaction, including strong acid cation exchange resins [, , , , ], sodium bisulfate [, , ], tungstophosphoric acid [], and aluminum chloride hexahydrate [].

Q3: Are there alternative, more sustainable routes to producing this compound?

A3: Yes, research has explored the use of fly ash as a heterogeneous catalyst in the esterification of adipic acid with methanol to produce this compound. This method offers a more environmentally friendly alternative to conventional catalysts []. Additionally, a novel approach involves the catalytic oxidative cleavage of catechol to muconic acids, followed by hydrogenation and transesterification to yield this compound. This method utilizes a sustainable feedstock and a non-heme iron(III) catalyst [].

Q4: Can this compound be synthesized using continuous processes?

A4: Yes, researchers have developed continuous processes for this compound synthesis. One method involves a reaction distillation coupled process, using a strong acid cation exchange resin as a catalyst, which allows for continuous removal of water byproduct and achieves high conversion rates []. Membrane reaction processes have also been explored, offering advantages like continuous operation and high conversion rates []. Furthermore, continuous esterification processes utilizing tubular reactors and catalytic rectifying towers have been developed, eliminating the need for corrosive catalysts like sulfuric acid [, ].

Q5: What is the significance of studying the solubility of this compound?

A5: Understanding the solubility of this compound in various solvents is crucial for designing separation processes and optimizing reaction conditions. For instance, its solubility in binary mixtures with alkanes and other esters has been investigated to model its behavior and develop predictive models [, , ].

Q6: How do the physicochemical properties of this compound relate to its applications?

A6: The physicochemical properties of this compound contribute to its various applications. For example:* Solvent: this compound's low toxicity and favorable solubility characteristics make it suitable as a solvent in various chemical processes [].* Chemical Intermediate: It serves as a key intermediate in the production of adiponitrile, a precursor to nylon-6,6 [, ].* Phase Change Material: this compound's suitable melting temperature and enthalpy make it a potential phase change material (PCM) for thermal energy storage applications [].

Q7: How does the structure of this compound influence its reactivity?

A7: The presence of two ester groups in this compound makes it susceptible to hydrolysis, transesterification, and hydrogenolysis reactions. For example, it can be hydrogenated to 1,6-hexanediol, a valuable chemical intermediate, using copper-based catalysts [, ].

Q8: How is the environmental fate of this compound studied?

A8: Researchers investigate the gas-phase reactions of this compound with hydroxyl radicals (OH) and chlorine atoms (Cl) to understand its degradation in the atmosphere and its potential role in air pollution [, ].

Q9: What analytical techniques are used to characterize and quantify this compound?

A9: Common analytical techniques for characterizing this compound include:* Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for the separation and identification of this compound in complex mixtures, even in the presence of other dimethylester nylon acids [, ].* Fourier Transform Infrared Spectroscopy (FT-IR): This method helps identify functional groups and study intermolecular interactions [, ].* Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information about this compound [, , ].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.